molecular formula C18H20N2O3 B13187740 Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13187740
M. Wt: 312.4 g/mol
InChI Key: WOSLQDQDXCZCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound featuring a 7-oxa-3-azabicyclo[4.1.0]heptane core modified with a benzyl ester at position 3 and a 1-methylpyrrole substituent at position 4. Key properties include:

  • Molecular Formula: C₁₈H₂₀N₂O₃ .
  • Molecular Weight: 312.4 g/mol .
  • Purity: ≥95% (HPLC) .

Its structure combines a rigid bicyclic framework with aromatic and heterocyclic moieties, making it relevant for medicinal chemistry and materials science.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

benzyl 6-(1-methylpyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C18H20N2O3/c1-19-10-5-8-15(19)18-9-11-20(12-16(18)23-18)17(21)22-13-14-6-3-2-4-7-14/h2-8,10,16H,9,11-13H2,1H3

InChI Key

WOSLQDQDXCZCOT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C23CCN(CC2O3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core. This is followed by functional group modifications to introduce the benzyl and pyrrole moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Bicyclo[4.1.0]heptane Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 7-Oxa-3-azabicyclo[4.1.0]heptane 3-Benzyl ester, 6-(1-methylpyrrole) C₁₈H₂₀N₂O₃ 312.4 2059974-57-9
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 7-Oxa-3-azabicyclo[4.1.0]heptane 3-Benzyl ester C₁₃H₁₅NO₃ 233.27 66207-08-7
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 7-Oxa-3-azabicyclo[4.1.0]heptane 3-tert-Butyl ester C₁₀H₁₇NO₃ 199.25 951766-54-4
7-Oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate 7-Oxabicyclo[4.1.0]heptane 3-Methyl ester, 3'-oxabicyclo[4.1.0]heptane C₁₃H₁₈O₅ 254.28 2386-87-0

Key Observations :

  • The target compound’s 1-methylpyrrole group distinguishes it from simpler esters (e.g., benzyl or tert-butyl derivatives), likely enhancing π-π interactions in biological systems .
  • The tert-butyl derivative (CAS 951766-54-4) has a lower molecular weight and higher steric hindrance, affecting solubility and reactivity .

Insights :

  • The target compound’s synthesis may parallel methods in (e.g., BF₃•OEt₂-mediated cyclization) or (mesylation followed by amine coupling) .
  • High-yielding arylation strategies (e.g., 95% in ) could be adapted for introducing the 1-methylpyrrole group .

Physicochemical Properties

Table 3: Solubility and Stability Data
Compound Name Solubility Storage Conditions Stability Reference
Target Compound Not reported Not reported Discontinued
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Soluble in DMSO, MeCN RT, dry Stable at -20°C for 1 month
tert-Butyl derivatives (e.g., CAS 1820576-18-8) Not reported Dark, dry, RT Stable

Notes:

  • The target compound’s discontinuation limits available data, but analogues suggest storage at RT with desiccants to prevent hydrolysis .
  • Pyrrole-containing derivatives may exhibit lower aqueous solubility due to hydrophobicity .

Analysis :

  • The 7-oxabicyclo core in shows low acute toxicity (LD₅₀ >2,000 mg/kg), suggesting a favorable safety profile for structurally related compounds .
  • The target compound’s pyrrole group may confer bioactivity (e.g., kinase inhibition or receptor binding) akin to other pyrrole derivatives in .

Biological Activity

Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C13H15N1O3C_{13}H_{15}N_{1}O_{3} and its structure features a bicyclic framework that contributes to its unique biological properties. The presence of the pyrrole moiety is particularly significant due to its known interactions with various biological targets.

PropertyValue
Molecular FormulaC13H15N1O3
Molecular Weight233.27 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of bicyclic compounds similar to this compound. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and A375, with IC50 values indicating potent activity (IC50 values ranging from 0.39 µM to 4.2 µM) .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study, several derivatives were screened for their anticancer activity:

CompoundCell LineIC50 (µM)
Compound AMCF70.46
Compound BA3754.2
Benzyl derivativeNCI-H4600.39

These findings suggest that modifications in the bicyclic structure can enhance anticancer properties, making it a promising scaffold for drug development.

Neuropharmacological Effects

Bicyclic compounds like Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane have been investigated for their neuropharmacological effects, particularly as selective reuptake inhibitors for neurotransmitters such as serotonin, norepinephrine, and dopamine (SERT, NET, and DAT). These compounds demonstrate excellent bioavailability and brain penetration, which are crucial for central nervous system (CNS) activity .

The proposed mechanism involves the inhibition of neurotransmitter reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft, which may enhance mood and cognitive functions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing bicyclic azabicyclo compounds with pyrrole substituents, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of bicyclic azabicyclo derivatives often involves cycloaddition or ring-closing reactions. For example, the use of iodobenzene diacetate (PIDA) as an oxidant enables catalyst-free cyclization of enamine precursors to form pyran-fused aziridines, achieving yields up to 93% under mild conditions . However, for pyrrole-substituted analogs (e.g., Benzyl 6-ethyl-7-(1H-pyrrole-2-carbonyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate), low-temperature lithiation (e.g., tBuLi at -78°C) followed by coupling with Weinreb amides is employed, though yields may drop to 24% due to steric hindrance or competing side reactions . Solvent choice (e.g., THF for lithiation) and purification via flash chromatography are critical for isolating pure products.

Q. How can researchers verify the structural integrity of bicyclic azabicyclo derivatives post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential. For instance, 1H^1H NMR of Benzyl 7-(methoxy(methyl)carbamoyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate reveals distinct signals for the bicyclic core (e.g., δ 3.65 ppm for the methoxy group) and pyrrole protons (δ 6.5–7.0 ppm) . IR spectra (e.g., ν 1689 cm1^{-1} for carbonyl groups) and high-resolution mass spectrometry (HRMS) confirm molecular formulas . Stereochemical assignments may require 2D NMR (e.g., NOESY) or X-ray crystallography if crystalline solids are obtained.

Advanced Research Questions

Q. How can contradictory yield data in azabicyclo syntheses be resolved, particularly when scaling reactions?

  • Methodological Answer : Discrepancies in yields (e.g., 24% vs. 93% for similar scaffolds) often arise from reaction scalability, solvent purity, or subtle stereoelectronic effects. For example, tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate synthesis shows yield variations (64–94%) depending on catalyst loading and solvent (e.g., dichloromethane vs. acetone) . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (temperature, stoichiometry). Low-temperature reactions (< -20°C) may suppress side reactions in lithiation steps , while inert atmosphere handling prevents oxidation of sensitive intermediates.

Q. What strategies improve the stereochemical control in azabicyclo systems with fused heterocycles like pyrrole?

  • Methodological Answer : Stereocontrol is challenging due to the rigid bicyclic framework. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can direct stereochemistry. For example, tert-butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate synthesis employs enantioselective epoxidation or kinetic resolution . Computational modeling (DFT) predicts transition-state geometries to guide reagent selection. Post-synthesis modifications, such as dihydroxylation with N-methylmorpholine-N-oxide (NMO), can introduce additional stereocenters while preserving core integrity .

Q. How do functional groups (e.g., pyrrole, ester) influence the reactivity and stability of azabicyclo compounds in medicinal chemistry applications?

  • Methodological Answer : The electron-rich pyrrole ring enhances π-π stacking in biological targets but may reduce solubility. Ester groups (e.g., benzyl carboxylates) improve bioavailability but require hydrolysis-resistant design for in vivo stability. Structure-activity relationship (SAR) studies on analogs like Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate reveal that substituent position affects binding to neurological targets (e.g., nicotinic receptors) . Stability under physiological conditions can be assessed via accelerated degradation studies (pH 2–9 buffers, 37°C) .

Q. What analytical challenges arise when characterizing azabicyclo compounds with multiple stereocenters or isomeric forms?

  • Methodological Answer : Isomeric mixtures (e.g., cis/trans bicyclic systems) complicate characterization. For Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, chiral chromatography (e.g., Chiralpak AD-H) resolves enantiomers, while dynamic NMR can detect conformers . X-ray crystallography is definitive but requires high-quality crystals. Tandem MS/MS fragmentation patterns differentiate regioisomers, and computational tools (e.g., Gaussian for IR/NMR prediction) validate experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.